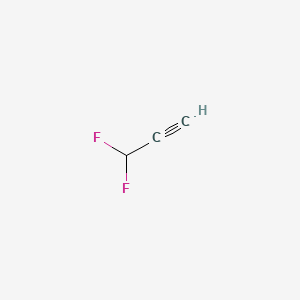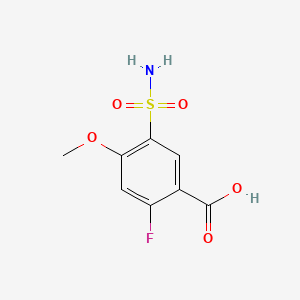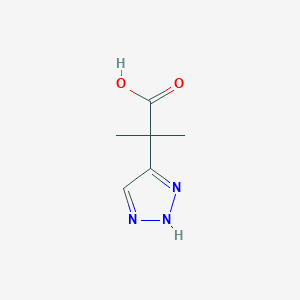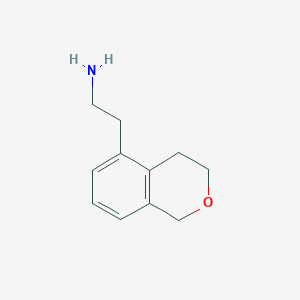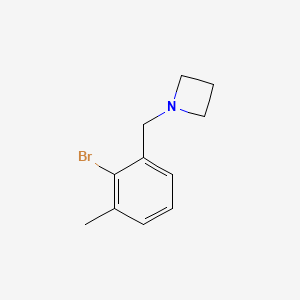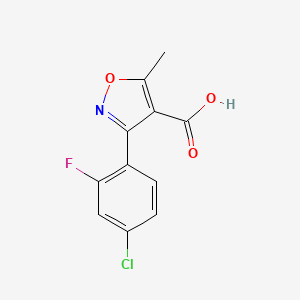![molecular formula C7H14N2O2S B13631799 1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)
1-Azabicyclo[2.2.2]octane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[222]octane-3-sulfonamide is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-3-sulfonamide typically involves the reaction of 1-Azabicyclo[2.2.2]octane with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]octane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to target molecules.
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octane: A structurally related compound without the sulfonamide group.
2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with a different ring structure.
Quinuclidine: A bicyclic amine with a similar nitrogen-containing ring system.
Uniqueness: 1-Azabicyclo[2.2.2]octane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its potential for interactions with biological targets and expands its utility in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octane-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H2,8,10,11) |
Clave InChI |
ICMQGIKKNOHOMY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
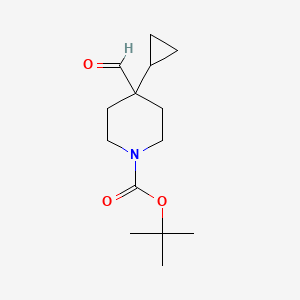


![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)

